Solubility of 2-(Hydroxymethyl)-1H-indol-6-ol in DMSO and water
Solubility of 2-(Hydroxymethyl)-1H-indol-6-ol in DMSO and water
An In-Depth Technical Guide to the Solubility of 2-(Hydroxymethyl)-1H-indol-6-ol in DMSO and Water
Authored by: A Senior Application Scientist
Abstract
The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical assays, influencing everything from the reliability of in vitro screening data to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-(Hydroxymethyl)-1H-indol-6-ol, a substituted indole of interest in medicinal chemistry and drug discovery. While specific quantitative data for this compound is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess its solubility in two of the most common laboratory solvents: dimethyl sulfoxide (DMSO) and water. We will explore the theoretical underpinnings of its solubility based on molecular structure, the distinction between kinetic and thermodynamic solubility, and provide detailed, field-proven protocols for experimental determination.
Molecular Structure and Its Implications for Solubility
To understand the solubility of 2-(Hydroxymethyl)-1H-indol-6-ol, we must first examine its molecular structure. The compound consists of a bicyclic indole core, which is largely aromatic and nonpolar. However, it is functionalized with three key polar groups: a hydroxyl group (-OH) at position 6, a hydroxymethyl group (-CH₂OH) at position 2, and the indole nitrogen's hydrogen atom (N-H).
These functional groups are capable of acting as both hydrogen bond donors (the H on O and N) and acceptors (the O and N atoms). This dual character is the primary determinant of its interaction with polar solvents.
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In Water: As a polar protic solvent, water can form extensive hydrogen bond networks. The hydroxyl and N-H groups of 2-(Hydroxymethyl)-1H-indol-6-ol can readily participate in these networks, which should facilitate its dissolution. However, the nonpolar indole ring system will resist solvation in water, creating an unfavorable interaction that limits overall aqueous solubility.
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In DMSO: Dimethyl sulfoxide is a polar aprotic solvent.[1] Its oxygen atom is a strong hydrogen bond acceptor, while the sulfur-bound methyl groups are non-polar. DMSO is an exceptional solvent for a wide range of substances because it can effectively solvate both polar and nonpolar moieties of a solute.[2][3] It will readily form hydrogen bonds with the -OH and N-H groups of the indole derivative.[4][5] This, combined with its ability to accommodate the aromatic core, suggests that 2-(Hydroxymethyl)-1H-indol-6-ol will exhibit significantly higher solubility in DMSO than in water.
Caption: Intermolecular forces governing solubility.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery, solubility is not a single value but is typically characterized in two ways: thermodynamic and kinetic.[6][7] Understanding the difference is crucial for interpreting experimental data correctly.
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Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the solid solute is in equilibrium with the solution.[6] This value is independent of the method used for dissolution and is typically determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[8][9] It is the most rigorous measure and is vital for late-stage development and formulation.[7]
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Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a solution that was prepared by a rapid method.[7][10] In high-throughput screening environments, this is often determined by making a high-concentration stock solution in DMSO and then diluting it into an aqueous buffer.[8][9] The resulting value can be significantly higher than the thermodynamic solubility because the compound may form a supersaturated, metastable solution or precipitate as a less stable amorphous solid rather than the most stable crystalline form.[6][10] While less rigorous, kinetic solubility is often more relevant for early-stage in vitro assays where compounds are introduced from DMSO stocks.[7][8]
Quantitative Solubility Data
As of this writing, specific, publicly available quantitative solubility data for 2-(Hydroxymethyl)-1H-indol-6-ol is limited. Therefore, researchers must determine these values empirically. The following table is provided as a template for recording experimentally determined values.
| Parameter | Solvent | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Notes |
| Thermodynamic Solubility | Water | 25 | Shake-Flask | User-determined | User-determined | e.g., pH of buffer, equilibration time |
| Kinetic Solubility | Water | 25 | DMSO Dilution | User-determined | User-determined | e.g., Final % DMSO, incubation time |
| Maximum Solubility | DMSO | 25 | Saturated Solution Prep | User-determined | User-determined | For stock solution preparation |
Experimental Protocols for Solubility Determination
The following protocols provide robust, step-by-step methods for determining the solubility of a novel compound like 2-(Hydroxymethyl)-1H-indol-6-ol.
Protocol 1: Thermodynamic Solubility in Water (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[9]
Causality: The long incubation period with excess solid compound ensures that the solution reaches a true thermodynamic equilibrium, providing the most stable and reproducible solubility value.
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Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of aqueous buffer (e.g., 1 mL in a glass vial). The buffer should be relevant to the intended application (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours.[9][11] The extended time allows the dissolution and precipitation processes to reach equilibrium.
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Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes.[12] Alternatively, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation.
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Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve of the compound must be prepared in the same analytical solvent.
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Calculation: Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility.
Protocol 2: Kinetic Solubility in Aqueous Buffer (from DMSO Stock)
This high-throughput method is common in early drug discovery.[8]
Causality: This protocol mimics the process used in many biological screens, where a compound dissolved in DMSO is rapidly diluted into an aqueous medium. It measures the concentration before the compound crashes out of the supersaturated solution.
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Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
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Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the aqueous buffer of choice (e.g., PBS, pH 7.4). For example, add 2 µL of the DMSO stock to 98 µL of buffer to achieve a 1:50 dilution.[9]
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Incubation: Cover the plate and shake it gently for a short period (e.g., 1.5-2 hours) at a constant temperature.[8][9]
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Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 600-700 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
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Alternative Quantification: For a more precise measurement, filter the plate contents through a solubility filter plate.[9] Then, quantify the concentration in the filtrate via HPLC-UV or UV-Vis spectroscopy against a standard curve.
Caption: Experimental workflows for solubility determination.
Practical Implications for Researchers
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Stock Solutions: Due to its high solvating power, DMSO is the recommended solvent for preparing high-concentration stock solutions of 2-(Hydroxymethyl)-1H-indol-6-ol.[2][13] It is critical to ensure the compound is fully dissolved before use.
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Aqueous Assays: When diluting a DMSO stock into an aqueous buffer for an assay, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[2] The kinetic solubility value will provide the upper concentration limit for the compound in the assay before precipitation becomes a risk. Exceeding this limit can lead to inaccurate and unreliable biological data.
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Data Interpretation: A large difference between kinetic and thermodynamic solubility suggests that the compound readily forms supersaturated solutions.[10] While this may be acceptable for in vitro screens, it can be a red flag for in vivo applications, where the compound may precipitate upon administration, leading to poor absorption and bioavailability.
Conclusion
While published solubility data for 2-(Hydroxymethyl)-1H-indol-6-ol is scarce, a thorough understanding of its molecular structure allows for a strong theoretical assessment of its behavior in DMSO and water. Its amphiphilic nature, with multiple hydrogen-bonding groups and a nonpolar indole core, predicts high solubility in DMSO and more limited, but present, solubility in water. For researchers, the key takeaway is the necessity of empirical determination. By employing the robust protocols for thermodynamic and kinetic solubility outlined in this guide, scientists can generate the critical data needed to ensure the integrity of their experiments and make informed decisions in the drug discovery and development process.
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